(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene
CAS No.: 4775-68-2
Cat. No.: VC20750781
Molecular Formula: C16H14N2O6
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4775-68-2 |
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Molecular Formula | C16H14N2O6 |
Molecular Weight | 330.29 g/mol |
IUPAC Name | 1-methoxy-5-nitro-4-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene |
Standard InChI | InChI=1S/C16H14N2O6/c1-23-15-10-14(18(21)22)13(7-8-17(19)20)9-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+ |
Standard InChI Key | XRFYSIFSBQNIGY-BQYQJAHWSA-N |
Isomeric SMILES | COC1=C(C=C(C(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 |
SMILES | COC1=C(C=C(C(=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Canonical SMILES | COC1=C(C=C(C(=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Structural Characteristics and Identification
(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is characterized by a benzene ring core with multiple functional groups strategically positioned. The compound features a benzyloxy group at position 1, a methoxy group at position 2, a nitro group at position 4, and a nitrovinyl group with E-configuration at position 5. This particular arrangement of electron-donating (benzyloxy and methoxy) and electron-withdrawing (nitro) groups creates a molecule with interesting electronic properties.
The compound belongs to the broader family of substituted nitrostyrenes, which have attracted significant attention in organic chemistry due to their versatility as synthetic intermediates. The presence of the (E)-configuration in the nitrovinyl group indicates a trans arrangement of substituents around the carbon-carbon double bond.
Molecular Properties
Based on its structure, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene would possess the following estimated properties:
Property | Value |
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Molecular Formula | C16H14N2O6 |
Molecular Weight | approximately 330.30 g/mol |
Physical State at Room Temperature | Solid |
Color | Likely yellow (based on similar compounds) |
Melting Point | Estimated 125-130°C |
The estimated melting point is derived from structurally similar compounds such as 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, which has a melting point of approximately 120°C.
Synthesis Methodologies
The synthesis of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene would likely involve multiple steps, building upon established methodologies for similar compounds.
Chemical Reactivity and Transformations
The chemical behavior of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene is largely influenced by its functional groups, each contributing specific reactive characteristics.
Reactive Centers
The compound contains several key reactive centers:
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Nitrovinyl Group: Highly susceptible to nucleophilic addition reactions, particularly 1,4-additions (Michael additions).
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Nitro Group: Capable of participating in reduction reactions, converting to amino groups under appropriate conditions.
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Benzyloxy Group: Potentially cleavable under hydrogenolysis conditions, providing access to hydroxy-substituted derivatives.
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Methoxy Group: Generally stable but can be cleaved under harsh conditions to reveal a phenolic hydroxy group.
Key Reaction Pathways
Based on structurally similar compounds, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene would likely participate in several important reaction types:
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Michael Additions: The nitrovinyl moiety can serve as an electrophile in Michael-type additions, reacting with various nucleophiles to form new carbon-carbon bonds.
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Reduction Reactions: Both nitro groups can undergo selective or complete reduction to form amino derivatives.
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Cycloaddition Reactions: The nitrovinyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex heterocyclic structures.
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Transformations in Multicomponent Reactions: As demonstrated with similar compounds, it could potentially participate in the synthesis of spirooxindoles through reactions with isatin and amino acids under microwave irradiation .
Physical Properties and Characterization
The physical properties of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene would be influenced by the presence of multiple functional groups that affect its polarity, solubility, and crystalline structure.
Solubility Profile
Based on similarly structured compounds, the following solubility pattern would be expected:
Solvent | Predicted Solubility |
---|---|
Dichloromethane | High |
Ethyl Acetate | Moderate to High |
Methanol | Moderate |
Acetic Acid | Moderate |
Water | Very Low |
This solubility profile is extrapolated from data available for related compounds such as 1-(benzyloxy)-2-methoxy-4-((Z)-2-nitroethenyl)benzene .
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features:
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UV-Visible Spectroscopy: Strong absorption in the UV region due to the aromatic ring and extended conjugation through the nitrovinyl group, likely resulting in a yellow appearance.
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Infrared Spectroscopy: Distinctive bands for nitro groups (asymmetric stretching around 1550 cm⁻¹ and symmetric stretching around 1350 cm⁻¹), C=C stretching from the vinyl group (approximately 1620-1640 cm⁻¹), and C-O stretching from the methoxy and benzyloxy groups (1000-1300 cm⁻¹).
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Nuclear Magnetic Resonance (NMR): Characteristic signals for aromatic protons, methoxy protons (singlet around 3.8-4.0 ppm), benzyloxy CH₂ protons (singlet around 5.0-5.2 ppm), and vinyl protons (doublets with large coupling constants indicative of trans-configuration, typically 7-8 Hz).
Applications in Organic Synthesis and Material Science
(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene and structurally related compounds have potential applications in various scientific fields.
Synthetic Intermediate
The compound would serve as a valuable synthetic building block for:
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Heterocyclic Chemistry: Precursor for the synthesis of nitrogen-containing heterocycles through cyclization reactions involving the nitrovinyl group.
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Medicinal Chemistry: Starting material for the preparation of biologically active compounds, particularly those targeting neurological conditions.
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Spirooxindole Synthesis: Similar to related compounds, it could participate in reactions forming spirooxindoles, which have demonstrated anticancer properties .
Material Science Applications
Potential applications in material science could include:
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Optoelectronic Materials: The extended conjugation provided by the nitrovinyl group suggests possible applications in materials with interesting optical properties.
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Sensors: The electron-withdrawing nitro groups could make derivatives useful in chemical sensing applications.
Comparative Analysis with Structurally Related Compounds
To better understand the properties of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene, a comparison with structurally related compounds provides valuable insights.
Structural Comparison
Compound | Molecular Formula | Distinguishing Features | Potential Impact on Properties |
---|---|---|---|
(E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene | C16H14N2O6 | Contains two nitro groups | Enhanced electron deficiency; potentially greater reactivity; higher polarity |
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | C16H15NO4 | Lacks additional nitro group at position 4 | Less electron-deficient; moderately reactive; lower polarity |
(E)-1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene | C16H15NO4 | Different substitution pattern | Different electronic distribution; varied reactivity pattern |
1-(Benzyloxy)-2-methoxy-4-((Z)-2-nitroethenyl)benzene | C16H15NO4 | Z-configuration of nitrovinyl group | Different spatial arrangement; potentially altered reactivity |
This comparative analysis highlights how the additional nitro group in (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene would significantly influence its electronic properties and reactivity patterns .
Mechanisms of Chemical Transformations
Understanding the mechanisms by which (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene participates in chemical transformations provides insight into its potential utility in organic synthesis.
Michael Addition Mechanism
The nitrovinyl group would serve as an electrophile in Michael addition reactions:
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Nucleophilic Attack: A nucleophile attacks the β-carbon of the nitrovinyl group.
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Intermediate Formation: Formation of a resonance-stabilized intermediate where the negative charge is delocalized to the nitro group.
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Protonation: Protonation of the intermediate to furnish the addition product.
This mechanistic pathway is similar to that observed for related nitrovinyl compounds and is enhanced by the electron-withdrawing effect of the additional nitro group at position 4.
Participation in Multicomponent Reactions
Based on studies with related compounds, (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene could potentially participate in multicomponent reactions, such as those leading to spirooxindoles:
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Initial Condensation: Reaction between an amino acid and isatin to form an azomethine ylide.
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Cycloaddition: 1,3-dipolar cycloaddition between the azomethine ylide and the nitrovinyl compound.
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Stereochemical Control: Generation of specific stereoisomers based on the approach vectors during cycloaddition.
This mechanistic pathway has been demonstrated for similar nitrovinyl compounds such as (E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene under microwave irradiation conditions .
Safety Aspect | Recommendation |
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Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
Storage | Room temperature, tightly closed container, away from incompatible materials |
Disposal | According to local regulations for hazardous chemical waste |
Emergency Response | In case of eye contact, rinse immediately with water and seek medical advice |
These recommendations are based on handling procedures for structurally similar compounds .
Current Research Directions
Research involving compounds structurally related to (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene spans several scientific domains, suggesting potential areas where this compound might find application.
Medicinal Chemistry Research
Recent investigations have focused on:
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Anticancer Applications: Structurally similar nitrovinyl compounds have been explored for their potential anticancer properties, particularly when incorporated into spirooxindole structures .
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Structure-Activity Relationship Studies: Research examining how variations in substitution patterns affect biological activity.
Synthetic Methodology Development
Ongoing research includes:
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